molecular formula C11H9N5O3 B1525651 [7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid CAS No. 1338661-82-7

[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

カタログ番号: B1525651
CAS番号: 1338661-82-7
分子量: 259.22 g/mol
InChIキー: KGRIFBGKVJCIGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazolo-pyridine core substituted with an oxadiazole ring and an acetic acid moiety, making it a subject of interest in medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid typically involves multi-step organic reactions. The process begins with the formation of the triazolo-pyridine core, followed by the introduction of the oxadiazole ring through cyclization reactions. The final step involves the attachment of the acetic acid group under controlled conditions to ensure the purity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

化学反応の分析

Types of Reactions

[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

科学的研究の応用

Chemistry

In chemistry, [7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for developing new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications.

作用機序

The mechanism of action of [7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

Similar compounds include other triazolo-pyridine derivatives and oxadiazole-containing molecules. Examples include:

  • 1-Boc-4-aminopiperidine-4-carboxylic acid
  • 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Uniqueness

What sets [7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid apart is its unique combination of structural features. The presence of both the triazolo-pyridine core and the oxadiazole ring, along with the acetic acid moiety, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

The compound [7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature regarding its biological properties, including anticancer, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole and oxadiazole moiety. Its molecular formula is C16H13N7O2C_{16}H_{13}N_7O_2 with a molecular weight of 335.33 g/mol. The compound's specific properties include:

PropertyValue
Molecular FormulaC16H13N7O2
Molecular Weight335.33 g/mol
Purity≥ 95%
Storage ConditionsCool, dry place

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole and triazole derivatives. The compound has shown promising results in cytotoxic assays against several cancer cell lines. For instance:

  • Cell Viability Assays : In a study assessing cytotoxicity against U937 cells, compounds similar to this compound exhibited moderate to high cytotoxic activity with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .

Antibacterial Activity

The antibacterial properties of compounds containing oxadiazole and triazole rings have been extensively documented. The target compound has been evaluated for its activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : In studies involving derivatives of similar structures, MIC values were reported as low as 0.03 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

The biological mechanisms attributed to compounds with similar structures include:

  • Inhibition of DNA Gyrase : Compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Study 1: Anticancer Efficacy

In a laboratory setting, researchers synthesized various derivatives based on the oxadiazole-triazole framework and evaluated their anticancer efficacy against human cancer cell lines. The study demonstrated that compounds with higher lipophilicity exhibited enhanced cytotoxicity due to better membrane permeability.

Study 2: Antibacterial Screening

A screening of synthesized oxadiazole derivatives showed that modifications at the nitrogen positions significantly affected antibacterial potency. The study found that adding bulky groups improved activity against resistant strains of bacteria.

Q & A

Q. What synthetic routes are commonly employed for the preparation of [7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid and its derivatives?

Basic
The synthesis typically involves multi-step heterocyclic ring formation. A validated method starts with commercially available 2-chloropyridine-3-carboxylic acid derivatives, which undergo cyclocondensation with amidoximes to form 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines. Subsequent hydrazinolysis with excess hydrazine hydrate generates hydrazine intermediates, followed by cyclization with ethyl acetoacetate to form the triazolopyridine core. The acetic acid moiety is introduced via hydrolysis of the ester group under acidic conditions. This approach yields 32 analogs with oxadiazole substitutions at positions 6, 7, or 8 of the triazolopyridine ring, achieving yields of 65–85% .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation and purity assessment?

Basic
Structural characterization relies on 1H NMR spectroscopy to confirm regioselectivity (e.g., distinguishing oxadiazole substitution at position 7 via proton shifts in the pyridine ring). IR spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) and oxadiazole (C=N stretches). Mass spectrometry (HRMS or ESI-MS) validates molecular ion peaks, while HPLC with UV detection ensures purity (>95% for pharmacological studies). Elemental analysis is used for verifying stoichiometry in salts .

Q. How can reaction conditions be optimized to enhance the yield of the triazolopyridine core?

Advanced
Optimization involves:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency during triazole formation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for hydrazinolysis, while ethanol is preferred for ester hydrolysis to minimize side reactions .
  • Temperature control : Cyclization at 80–100°C balances yield and decomposition. Microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

Advanced

  • Structure-Activity Relationship (SAR) analysis : Systematic variation of substituents (e.g., methyl vs. phenyl on oxadiazole) identifies pharmacophores. For example, position 7-substituted derivatives show 3-fold higher kinase inhibition than position 6 analogs .
  • Dose-response studies : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalizing data to reference inhibitors (e.g., staurosporine) improves comparability .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to distinguish selective vs. promiscuous binding .

Q. How does the position of the oxadiazole substituent (6, 7, or 8) influence pharmacological activity?

Advanced
Positional effects are critical:

  • Position 7 : Maximizes steric complementarity with hydrophobic pockets in kinase active sites, enhancing inhibition (e.g., 70% inhibition of EGFR at 10 µM) .
  • Position 6 : Reduces solubility due to increased lipophilicity (logP >3.5), limiting bioavailability .
  • Position 8 : Introduces torsional strain, reducing binding affinity by 50% compared to position 7 .
    Computational docking (e.g., AutoDock Vina) validates these trends by modeling ligand-receptor interactions .

Q. What computational tools predict drug-likeness and ADMET properties?

Advanced

  • SwissADME : Estimates logP (lipophilicity), aqueous solubility, and blood-brain barrier penetration. For example, derivatives with logP <3 and topological polar surface area (TPSA) >80 Ų show favorable oral bioavailability .
  • PROTECT : Predicts metabolic stability by cytochrome P450 isoforms. Methyl groups on oxadiazole reduce CYP3A4-mediated degradation .
  • ADMETLab 2.0 : Flags potential cardiotoxicity (hERG inhibition) based on structural alerts like basic nitrogen atoms .

Q. How are impurities identified and controlled during large-scale synthesis?

Basic

  • HPLC-MS : Detects byproducts like uncyclized hydrazine intermediates or hydrolyzed oxadiazole rings .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) remove polar impurities, achieving >99% purity for in vivo studies .
  • Stability studies : Accelerated degradation under acidic (HCl) or oxidative (H₂O₂) conditions identifies labile groups (e.g., ester moieties) .

Q. What methodologies assess target selectivity in kinase inhibition studies?

Advanced

  • Kinase profiling panels : Screen against 468 kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (S(10) = number of kinases inhibited >90% at 10 µM). Ideal candidates have S(10) <5 .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by measuring thermal stabilization of kinases upon ligand binding .
  • Resistance mutation studies : Introduce gatekeeper mutations (e.g., T790M in EGFR) to validate binding specificity .

Q. How are physicochemical properties optimized for enhanced bioavailability?

Advanced

  • Salt formation : Sodium or potassium salts improve aqueous solubility (e.g., from 0.2 mg/mL to 5 mg/mL for the sodium salt) .
  • Prodrug strategies : Esterification of the acetic acid moiety increases membrane permeability, with enzymatic hydrolysis regenerating the active form in vivo .
  • Lipid nanoparticle encapsulation : Enhances plasma half-life from 2 hours (free compound) to 8 hours .

Q. What experimental designs validate mechanistic hypotheses for observed bioactivity?

Advanced

  • CRISPR-Cas9 knockouts : Delete target genes (e.g., EGFR) in cell lines to confirm on-target effects .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
  • Metabolomics : LC-MS-based profiling identifies downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .

特性

IUPAC Name

2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c1-6-12-11(19-15-6)7-2-3-16-8(4-7)13-14-9(16)5-10(17)18/h2-4H,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRIFBGKVJCIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。